molecular formula C11H18Cl2N2OS B14673624 Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride CAS No. 41287-49-4

Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride

Cat. No.: B14673624
CAS No.: 41287-49-4
M. Wt: 297.2 g/mol
InChI Key: DLKPVUMZHGCNPO-UHFFFAOYSA-N
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Description

Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride is a chemical compound with the molecular formula C11H18Cl2N2OS and a molecular weight of 297.24 g/mol . This compound is known for its unique structure, which includes a pyridine ring substituted with a chlorine atom and an ethylthiol group. It is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves several steps. One common method includes the reaction of 5-chloro-2-pyridinol with 1-bromo-4-chlorobutane to form an intermediate compound. This intermediate is then reacted with ethanethiol in the presence of a base to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction .

Industrial production methods for this compound are similar but often involve larger scale reactions and more efficient purification techniques to ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced chromatography techniques.

Chemical Reactions Analysis

Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Ethanethiol, 2-(4-(5-chloro-2-pyridyloxy)butyl)amino-, hydrochloride can be compared with other similar compounds, such as:

    Methanethiol: Similar in structure but with a methyl group instead of an ethyl group.

    Butanethiol: Contains a butyl group instead of the ethyl group.

    Ethanol: Similar structure but with an oxygen atom instead of sulfur.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyridine ring and an ethylthiol group, which confer distinct chemical and biological properties .

Properties

CAS No.

41287-49-4

Molecular Formula

C11H18Cl2N2OS

Molecular Weight

297.2 g/mol

IUPAC Name

2-[4-(5-chloropyridin-2-yl)oxybutylamino]ethanethiol;hydrochloride

InChI

InChI=1S/C11H17ClN2OS.ClH/c12-10-3-4-11(14-9-10)15-7-2-1-5-13-6-8-16;/h3-4,9,13,16H,1-2,5-8H2;1H

InChI Key

DLKPVUMZHGCNPO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1Cl)OCCCCNCCS.Cl

Origin of Product

United States

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